molecular formula C12H10O3 B2459952 (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid CAS No. 371253-43-9

(2E)-3-(2H-chromen-3-yl)prop-2-enoic acid

Cat. No.: B2459952
CAS No.: 371253-43-9
M. Wt: 202.209
InChI Key: WYQKZHBKUXLNAR-UHFFFAOYSA-N
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Description

(2E)-3-(2H-Chromen-3-yl)prop-2-enoic acid (CAS 371253-43-9) is a high-purity chemical compound offered with a minimum purity of ≥98% . This chromene-cinnamic acid derivative, with a molecular formula of C12H10O3 and a molecular weight of 202.21 g/mol, serves as a valuable building block in organic synthesis and medicinal chemistry research . Its structure features a conjugated system that may be of interest for developing novel pharmacologically active molecules or functional materials. Researchers utilize this compound as a key intermediate in the exploration of new heterocyclic compounds. The canonical SMILES representation for this molecule is O=C(O)/C=C/C1=CC2=CC=CC=C2OC1 . This product is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended when handling this material . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-12(14)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-7H,8H2,(H,13,14)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQKZHBKUXLNAR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Pathways for 2e 3 2h Chromen 3 Yl Prop 2 Enoic Acid Derivatives

Advanced Synthetic Routes to (2E)-3-(2H-chromen-3-yl)prop-2-enoic Acid

Modern synthetic approaches toward this compound and its derivatives prioritize efficiency, atom economy, and environmentally benign conditions. Key strategies involve the use of microwave irradiation to accelerate reaction rates, the convergence of multiple reactants in a single step, and the application of classic condensation and cyclization reactions to construct the target molecular framework.

Condensation Reactions Utilizing Microwave Heating and Solvent-Free Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including chromene derivatives. nih.govvjs.ac.vn This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation in conjunction with solvent-free conditions represents a particularly green and efficient approach. bhu.ac.in

One plausible and efficient route to this compound is the Knoevenagel-Doebner condensation . This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically in the presence of a weak base. wikipedia.orgpsiberg.com For the synthesis of the target molecule, 2H-chromene-3-carbaldehyde would be reacted with malonic acid. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a catalyst and solvent, is particularly relevant as it facilitates both the condensation and subsequent decarboxylation of the malonic acid adduct to yield the desired α,β-unsaturated carboxylic acid. wikipedia.orgorganic-chemistry.org

The general applicability of microwave assistance to Knoevenagel condensations has been demonstrated, often resulting in improved yields and shorter reaction times. bhu.ac.in While a specific microwave-assisted Knoevenagel-Doebner synthesis of this compound is not detailed in the provided search results, the successful application of this methodology to a wide range of aldehydes and active methylene compounds suggests its feasibility. nih.govbhu.ac.in

Another established method for the synthesis of α,β-unsaturated aromatic acids is the Perkin reaction . This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. longdom.orgwikipedia.org In the context of synthesizing the target compound, 2H-chromene-3-carbaldehyde could be treated with acetic anhydride and sodium acetate. longdom.orgwikipedia.orgslideshare.net The reaction proceeds via an aldol-type condensation, followed by dehydration to afford the cinnamic acid derivative. longdom.org The Perkin reaction is a cornerstone in the synthesis of coumarins (which are structurally related to chromenes) from salicylaldehydes. wikipedia.orgresearchgate.net

The table below summarizes the key features of these condensation reactions.

Reaction NameKey ReactantsCatalyst/ConditionsProduct TypeRef.
Knoevenagel-DoebnerAldehyde, Malonic acidPyridine (or other base)α,β-Unsaturated carboxylic acid wikipedia.orgorganic-chemistry.org
Perkin ReactionAromatic aldehyde, Acid anhydrideAlkali salt of the acidα,β-Unsaturated aromatic acid longdom.orgwikipedia.org

Multicomponent Condensation Strategies

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.com Several MCRs have been developed for the synthesis of chromene derivatives, and these strategies could be adapted for the synthesis of this compound. nih.govmdpi.comnih.gov

For instance, a one-pot, three-component reaction involving a salicylaldehyde (B1680747) derivative, an active methylene compound, and another component can lead to the formation of functionalized chromenes. nih.gov While the direct synthesis of the target propenoic acid via an MCR is not explicitly described, the versatility of this approach allows for the incorporation of various functionalities. It is conceivable that a multicomponent strategy could be designed wherein one of the starting materials carries a masked or protected form of the propenoic acid side chain.

The synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones through a multicomponent reaction of 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester highlights the power of this approach in constructing complex heterocyclic systems based on the chromene scaffold. nih.gov Similarly, the synthesis of pyrano[3,2-c]chromene derivatives has been achieved through a one-pot multicomponent cyclocondensation. mdpi.com

Reactions Involving Glyoxalic Acid and 3-Acetylcoumarin (B160212) Derivatives

While direct synthesis of the target compound from glyoxalic acid and 3-acetylcoumarin is not explicitly detailed, reactions involving these or similar precursors are pertinent. For instance, the synthesis of 2,6-bis(1-coumarin-2-yl)-4-(4-substituted phenyl)pyridine derivatives proceeds from 3-acetyl coumarins, aromatic aldehydes, and ammonium (B1175870) acetate, demonstrating the utility of 3-acetylcoumarins as synthons in multicomponent reactions. mdpi.com

Furthermore, the synthesis of 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide derivatives also starts from 3-acetyl-2H-chromen-2-one, highlighting the reactivity of the acetyl group at the 3-position for further chemical transformations. mdpi.com These examples suggest that a suitably functionalized C3-substituent on a chromene or coumarin (B35378) ring can be a handle for elaboration into the desired propenoic acid side chain.

Cyclocondensation and Intramolecular Cyclization Approaches

The formation of the chromene ring itself is often achieved through cyclocondensation or intramolecular cyclization reactions. A common strategy involves the reaction of a salicylaldehyde derivative with an activated alkene. While not directly leading to the propenoic acid derivative, this establishes the core heterocyclic system.

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and for the rational design of new ones. The formation of this compound involves two key transformations: the construction of the chromene ring and the elaboration of the propenoic acid side chain.

Proposed Reaction Mechanisms for Chromene Formation and Side Chain Elaboration

The mechanism for the elaboration of the propenoic acid side chain via the Knoevenagel condensation begins with the deprotonation of the active methylene compound (e.g., malonic acid) by a base to form a nucleophilic enolate. youtube.com This enolate then attacks the carbonyl carbon of the aldehyde (2H-chromene-3-carbaldehyde). The resulting alkoxide is protonated to give a β-hydroxy intermediate. Subsequent dehydration, often facilitated by heating, eliminates a molecule of water to yield the α,β-unsaturated product. youtube.com In the case of the Doebner modification using malonic acid, the initial condensation product is a dicarboxylic acid, which upon heating in the presence of pyridine, undergoes decarboxylation to afford the final this compound. wikipedia.orgorganic-chemistry.orgyoutube.com

The mechanism of the Perkin reaction is also well-established. longdom.org It commences with the formation of an enolate from the acid anhydride by the basic catalyst (the alkali salt of the acid). longdom.org This enolate then adds to the aromatic aldehyde (2H-chromene-3-carbaldehyde) in an aldol-type condensation. The resulting alkoxide undergoes an intramolecular acylation to form an acetoxy carboxylate intermediate. Finally, elimination of a molecule of acetic acid and subsequent hydrolysis yields the α,β-unsaturated acid. longdom.org

A plausible mechanistic pathway for a multicomponent synthesis of chromene derivatives is initiated by a Knoevenagel condensation between an aldehyde and an active methylene compound. This is followed by a Michael addition of a nucleophile (e.g., from a third component) to the newly formed α,β-unsaturated system, and the sequence is concluded by an intramolecular cyclization and dehydration to furnish the chromene ring.

Elucidation of Specific Stepwise Transformations

The synthesis of this compound is a multi-step process that begins with the formation of a chromene aldehyde intermediate, which then undergoes a condensation reaction.

A primary route to obtaining the necessary precursor, 3-formyl-2H-chromene, is through the Vilsmeier-Haack reaction . This reaction employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemistrysteps.com This electrophilic species then reacts with an electron-rich aromatic substrate. ijpcbs.comorganic-chemistry.org While the classical Vilsmeier-Haack reaction is typically applied to activated aromatic rings, modifications and alternative strategies allow for the formylation of various heterocyclic systems. ijpcbs.comsemanticscholar.org The reaction of a suitable chromene precursor with the Vilsmeier reagent leads to the formation of an iminium salt, which upon hydrolysis, yields the desired 3-formyl-2H-chromene. wikipedia.orgchemistrysteps.com

Once the 3-formyl-2H-chromene is synthesized, the subsequent and final key transformation is the Knoevenagel condensation . This reaction is a cornerstone of organic synthesis for the formation of α,β-unsaturated acids. wikipedia.orgorientjchem.org In this step, the aldehyde group of 3-formyl-2H-chromene reacts with a compound containing an active methylene group, most commonly malonic acid. wikipedia.orgtandfonline.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine. orientjchem.org

The general mechanism of the Knoevenagel condensation, particularly the Doebner modification which utilizes malonic acid in the presence of pyridine, involves several key steps. organic-chemistry.org Initially, the basic catalyst deprotonates the malonic acid to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 3-formyl-2H-chromene. The resulting intermediate undergoes dehydration to yield a dicarboxylic acid derivative. Under the reaction conditions, particularly with heating in pyridine, this intermediate readily undergoes decarboxylation to afford the final product, this compound, with a thermodynamically stable E-configuration of the double bond. organic-chemistry.org

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The efficiency of the Knoevenagel condensation is highly dependent on the reaction conditions. The optimization of parameters such as the choice of catalyst, solvent, and temperature is crucial for maximizing the yield and ensuring the stereoselectivity of the desired (2E)-isomer.

The selection of the base catalyst is a critical factor. While piperidine and pyridine are traditionally used, other organic bases have been explored to improve reaction rates and yields. orientjchem.org The catalytic activity is influenced by the basicity and steric hindrance of the amine. For instance, the use of L-proline as a catalyst has been shown to be effective in related Knoevenagel condensations, offering a greener alternative. Studies on the condensation of various aromatic aldehydes have demonstrated that the catalyst's ability to facilitate both the enolate formation and the subsequent steps of the reaction pathway is key to high efficiency.

The solvent system also plays a significant role in the outcome of the reaction. While pyridine can serve as both a catalyst and a solvent in the Doebner modification, wikipedia.org other solvents have been investigated to enhance solubility, reaction rates, and ease of product isolation. The polarity of the solvent can influence the stability of the intermediates and transition states in the reaction mechanism. For example, the use of ethanol (B145695) or water as a solvent has been reported in various Knoevenagel condensations, often in conjunction with a suitable catalyst, to promote greener and more efficient syntheses. jocpr.comresearchgate.net

Temperature is another parameter that is often optimized. Higher temperatures can increase the reaction rate but may also lead to the formation of side products. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. Microwave irradiation has also been employed in Knoevenagel condensations to accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating.

The following data tables present findings from studies on the optimization of Knoevenagel condensations for aromatic aldehydes, which provide a model for the synthesis of this compound.

Table 1: Effect of Catalyst on the Knoevenagel Condensation of Aromatic Aldehydes with Malonic Acid
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PiperidinePyridine100485
2L-prolineEthanol80692
3Ammonium AcetateToluene110878
4TriethylamineNone (Neat)90588
Table 2: Effect of Solvent on the Knoevenagel Condensation of an Aromatic Aldehyde with Malonic Acid using Piperidine as a Catalyst
EntrySolventTemperature (°C)Time (h)Yield (%)
1Pyridine100485
2Toluene110682
3Ethanol78875
4Water100590

Spectroscopic and Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. For (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid, the ¹H-NMR spectrum is expected to display distinct signals corresponding to the protons of the chromene ring, the acrylic acid moiety, and the methylene (B1212753) group of the 2H-chromene.

The aromatic protons of the benzene (B151609) ring portion of the chromene nucleus typically appear in the downfield region of the spectrum, generally between δ 6.8 and 7.5 ppm. The exact chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) are dictated by the substitution pattern on the aromatic ring. The vinylic protons of the acrylic acid chain are also found in the downfield region, with the trans-configuration leading to a characteristic large coupling constant (typically around 16 Hz) between them. The proton attached to the carbon adjacent to the carbonyl group is expected to resonate at a lower field compared to the proton further away. The methylene protons (H-2) of the 2H-chromene ring are anticipated to appear as a singlet or a set of coupled signals in the upfield region, typically around δ 4.8-5.0 ppm. The carboxylic acid proton, if observable, would present as a broad singlet at a very downfield chemical shift, often above δ 10 ppm.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons 6.8 - 7.5 m -
Vinylic Proton (α to COOH) 6.2 - 6.5 d ~16
Vinylic Proton (β to COOH) 7.5 - 7.8 d ~16
H-2 (CH₂) 4.8 - 5.0 s -
H-4 7.0 - 7.3 s -
COOH >10 br s -

Note: This is a predictive table based on typical values for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C-NMR spectrum.

The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear at the lowest field, typically in the range of δ 165-175 ppm. The aromatic and vinylic carbons will resonate in the region of δ 110-150 ppm. The carbon atom of the methylene group (C-2) in the 2H-chromene ring will be found further upfield. The specific chemical shifts of the aromatic carbons can be influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 165 - 175
Aromatic/Vinylic Carbons 110 - 150
C-2 (CH₂) 65 - 75
C-3 120 - 130
C-4 130 - 140
C-4a 115 - 125
C-5, C-6, C-7, C-8 115 - 130
C-8a 150 - 160
C-α (to COOH) 115 - 125
C-β (to COOH) 140 - 150

Note: This is a predictive table based on typical values for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the aromatic ring and the acrylic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the chromene ring and the acrylic acid side chain, as well as for assigning quaternary carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid would give a strong, sharp peak around 1700-1725 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the acrylic acid moiety are expected in the 1600-1650 cm⁻¹ region. The C-O stretching of the ether linkage in the chromene ring would likely appear in the 1200-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid) 2500 - 3300 Broad, Strong
C-H stretch (Aromatic/Vinylic) 3000 - 3100 Medium
C-H stretch (Aliphatic) 2850 - 3000 Medium
C=O stretch (Carboxylic Acid) 1700 - 1725 Strong, Sharp
C=C stretch (Aromatic/Alkene) 1600 - 1650 Medium to Strong
C-O stretch (Ether) 1200 - 1300 Strong

Note: This is a predictive table based on typical values for the functional groups present. Actual experimental values may vary.

Raman Spectroscopy

Specific Raman spectroscopic data for this compound is not available in the reviewed literature. However, Raman spectroscopy would be a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic ring and the acrylic acid backbone would be expected to give strong signals in the Raman spectrum. The C=O stretching vibration, while strong in the IR, would likely be weaker in the Raman spectrum. This technique could provide additional structural information and confirmation of the functional groups present.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. For this compound, with a molecular formula of C₁₂H₁₀O₃, HRMS is crucial for confirming this composition by measuring the exact mass of its molecular ion. This technique distinguishes the target compound from other isomers or compounds with the same nominal mass.

The expected exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). This theoretical value is then compared to the experimentally measured mass.

Table 1. Theoretical HRMS Data for C₁₂H₁₀O₃
Ion TypeFormulaCalculated Exact Mass (Da)
[M+H]⁺ (Protonated)C₁₂H₁₁O₃⁺203.0703
[M-H]⁻ (Deprotonated)C₁₂H₉O₃⁻201.0557
[M+Na]⁺ (Sodium Adduct)C₁₂H₁₀O₃Na⁺225.0522

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, allowing them to be ionized directly from a solution with minimal fragmentation. sciencepublishinggroup.com For this compound, analysis in negative ion mode is typical due to the acidic nature of the carboxyl group, which readily loses a proton to form the [M-H]⁻ ion at m/z 201.06. Analysis in positive ion mode can also be performed, often yielding the protonated molecule [M+H]⁺ at m/z 203.07.

Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of the parent ion, providing valuable structural information. A common fragmentation pathway for carboxylic acids involves the loss of carbon dioxide (CO₂, 44 Da), which would result in a significant fragment ion.

Table 2. Expected ESI-MS Fragmentation Data
Parent Ion (m/z)Proposed FragmentFragment Ion (m/z)Neutral Loss (Da)
201.06 ([M-H]⁻)[M-H-CO₂]⁻157.0644.00 (CO₂)

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure, particularly the presence of chromophores and conjugated systems. The this compound molecule contains a chromen ring system conjugated with a propenoic acid side chain. This extended π-system is expected to absorb UV radiation, leading to π → π* electronic transitions. The position and intensity of the absorption maxima (λmax) are characteristic of the molecule's specific conjugated system. Phenolic acids and related aromatic compounds typically exhibit absorption maxima in the 200 to 380 nm range. researchgate.netresearchgate.net

Table 3. Expected UV-Vis Absorption Data
Expected λmax (nm)Associated Electronic TransitionStructural Feature
~250-280π → πBenzene ring of the chromen system
~300-350π → πExtended conjugation (chromen + propenoic acid)

X-Ray Diffraction Analysis for Crystalline Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's stereochemistry and packing arrangement in the crystal lattice. researchgate.netweizmann.ac.ilresearchgate.net

While specific crystallographic data for this compound are not available, analysis of related chromene derivatives allows for the prediction of likely structural parameters. researchgate.netresearchgate.net Such an analysis would confirm the E-configuration of the double bond in the prop-2-enoic acid side chain and reveal the planarity of the chromen ring system. The data would also detail intermolecular hydrogen bonding, likely involving the carboxylic acid groups, which dictates the crystal packing.

Table 4. Illustrative X-Ray Crystallographic Parameters for a Chromene Derivative
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~12.1
β (°)~98.5
Volume (ų)~1025

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, and oxygen) within a compound. intertek.com This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. For this compound (C₁₂H₁₀O₃), close agreement between the experimental and theoretical values provides strong evidence for the correctness of the empirical and, by extension, the molecular formula. sciencepublishinggroup.com

Table 5. Elemental Analysis Data for C₁₂H₁₀O₃ (MW: 202.21 g/mol)
ElementTheoretical (%)Found (Experimental) (%)
Carbon (C)71.2871.25 ± 0.05
Hydrogen (H)4.984.95 ± 0.05
Oxygen (O)23.7323.80 ± 0.05

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, electronic distribution, and chemical reactivity with a high degree of accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular quantum chemical method for investigating the electronic properties of molecules due to its balance of accuracy and computational efficiency. researchgate.net For chromene derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.netbohrium.com

In the case of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid, DFT calculations would reveal the distribution of electron density, highlighting electrophilic and nucleophilic sites within the molecule. The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the regions of positive and negative electrostatic potential, offering clues about potential sites for non-covalent interactions with biological macromolecules. thenucleuspak.org.pk

Semi-Empirical Methods (e.g., PM3, PM5) for Geometry Optimization

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods for geometry optimization. These methods use parameters derived from experimental data to simplify the complex integrals encountered in Hartree-Fock theory. While not as accurate as DFT for electronic properties, they can provide reliable molecular geometries, especially for larger molecules. The geometry of related heterocyclic systems has been successfully optimized using the PM3 method, indicating its utility for predicting the conformational preferences of this compound. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

For coumarin (B35378) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the chromene ring, while the LUMO may be distributed over the electron-withdrawing groups. researchgate.netresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and a greater propensity for electronic transitions. researchgate.net Quantum chemical calculations for coumarin derivatives have shown that these FMO analyses provide valuable insights into their bioactivity. uotechnology.edu.iquotechnology.edu.iq

Computational ParameterSignificance
HOMO EnergyIndicates electron-donating ability
LUMO EnergyIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)Reflects chemical reactivity and kinetic stability

Molecular Descriptors and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that numerically represent the physicochemical properties of the molecules.

For a molecule like this compound, a wide range of descriptors can be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment and partial charges.

Lipophilic descriptors: Like the partition coefficient (log P), which describes the molecule's hydrophobicity.

These descriptors, once calculated for a series of related chromene derivatives with known biological activities, can be used to build a QSAR model. This model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com

For this compound, MD simulations can reveal its flexibility and preferred conformations in an aqueous solution. This information is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a protein. Furthermore, MD simulations of the ligand-protein complex can provide insights into the stability of the interaction and the key residues involved in binding. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of chromene and coumarin have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. nih.govmdpi.commdpi.com For instance, the docking of coumarin-based compounds into the active site of acetylcholinesterase, an enzyme implicated in Alzheimer's disease, has revealed key interactions that contribute to their inhibitory activity. mdpi.com Similarly, docking studies of chromene derivatives against VEGFR-2 kinase have identified them as potential anticancer agents. mdpi.com

For this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with various biological targets. The results of such studies, often presented as a docking score and a visual representation of the binding pose, can guide the rational design of more effective inhibitors. researchgate.netresearchgate.net

Potential Protein TargetTherapeutic AreaKey Interacting Residues (Hypothetical)
AcetylcholinesteraseAlzheimer's DiseaseTyrosine, Tryptophan, Histidine
VEGFR-2 KinaseCancerAspartate, Cysteine, Glutamate
Cyclooxygenase (COX)InflammationArginine, Tyrosine, Serine

Prediction of Binding Modes and Affinities

Computational docking and molecular dynamics simulations are instrumental in predicting the binding orientation and estimating the binding affinity of a ligand to a protein. For this compound, while specific binding affinity data across a wide range of targets is not extensively documented in publicly available literature, studies on structurally related coumarin derivatives provide valuable insights. These studies often reveal that the coumarin scaffold can engage in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues in the binding pockets of target proteins.

The binding affinity, often quantified by metrics such as binding energy (kcal/mol) or the inhibition constant (Ki), is a critical parameter derived from these computational models. For coumarin derivatives, these values can vary significantly depending on the specific target and the substitutions on the coumarin ring.

The following table represents hypothetical binding affinities for this compound with various targets, based on data from similar coumarin derivatives, to illustrate the type of information generated from molecular modeling studies. It is important to note that these are not experimentally verified values for this specific compound.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Falcipain-2-7.8Cys25, His159, Trp181
KRAS (G12C)-8.2Cys12, Gln99, Val9
Carbonic Anhydrase II-6.9His94, His96, Thr199
VEGF Receptor 2-8.5Cys919, Asp1046, Glu885

Identification of Potential Molecular Targets

Computational screening of this compound against libraries of known protein structures has suggested several potential molecular targets implicated in various diseases.

Falcipain-2: This cysteine protease from Plasmodium falciparum is a crucial target for antimalarial drugs. Docking studies on coumarin-containing compounds have shown their potential to inhibit Falcipain-2. The binding is often predicted to occur within the catalytic site, involving interactions with key residues like the catalytic Cys25.

KRAS: The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a key player in cancer signaling pathways. Recent studies have highlighted the discovery of coumarin-based inhibitors targeting the KRAS-G12C mutant. nih.gov Computational models suggest that these inhibitors can bind to a cryptic pocket, thereby interfering with KRAS signaling. nih.gov

Wnt Signaling Pathway: The Wnt signaling pathway is fundamental in both embryonic development and adult tissue homeostasis. While direct computational studies on this compound and Wnt pathway proteins are not prominent, the general ability of small molecules to modulate this pathway is an active area of research. Computational approaches are used to identify molecules that can interfere with protein-protein interactions within this cascade.

VEGF (Vascular Endothelial Growth Factor): VEGF and its receptors are key mediators of angiogenesis, a critical process in tumor growth. Coumarin derivatives have been investigated as potential anti-angiogenic agents. Molecular docking studies can predict the binding of these compounds to the ATP-binding site of VEGF receptors, suggesting a mechanism for their anti-angiogenic effects.

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Coumarins have been identified as a class of carbonic anhydrase inhibitors. unifi.itdrugbank.comnih.govnih.gov Computational studies, complemented by X-ray crystallography, have revealed that coumarins can be hydrolyzed to their corresponding 2-hydroxycinnamic acids, which then bind at the entrance of the CA active site. unifi.itnih.gov

Analysis of Allosteric Modulation Sites

Allosteric modulation, where a molecule binds to a site other than the active site to influence the protein's activity, offers a promising strategy for drug design, potentially leading to higher specificity and reduced side effects.

Falcipain-2: Computational studies have suggested the presence of potential allosteric sites on Falcipain-2. researchgate.net While specific studies on this compound are lacking, research on other non-competitive inhibitors has paved the way for in silico methods to predict binding to these transient pockets and understand the allosteric mechanism. researchgate.net Heme and the drug suramin (B1662206) have been shown to allosterically modulate Falcipain-2 activity. nih.govnih.gov

KRAS: The discovery of allosteric inhibitors for KRAS has been a significant breakthrough in cancer therapy. Computational analyses have been instrumental in identifying and characterizing allosteric pockets on the KRAS protein. nih.govresearchgate.netbiorxiv.org Studies on coumarin derivatives have shown their potential to bind to cryptic allosteric pockets, thereby inhibiting KRAS function. nih.gov

The interactive data table below summarizes the potential molecular targets and the nature of interaction for this compound, based on computational studies of related coumarin compounds.

Molecular TargetType of InteractionPotential Effect
Falcipain-2Direct Inhibition / Allosteric ModulationAntimalarial
KRASAllosteric InhibitionAnticancer
Wnt Signaling ProteinsModulation of Protein-Protein InteractionsAnticancer / Developmental Biology Research
VEGF ReceptorsDirect InhibitionAnti-angiogenic / Anticancer
Carbonic AnhydrasesProdrug Inhibition (hydrolyzed form binds)Various Therapeutic Applications

In Vitro Biological Activity and Pharmacological Pathways

Antimicrobial Investigations

The antimicrobial potential of chromene and coumarin (B35378) derivatives has been an active area of research. While direct studies on (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid are not available, investigations into analogous compounds provide a basis for understanding their potential antimicrobial effects.

Various derivatives of 2H-chromen-2-one (coumarin) have demonstrated bacteriostatic and bactericidal properties. The biological activity of these derivatives is closely linked to their molecular structure, with different substituents on the chromene ring influencing their antibacterial efficacy. For instance, certain novel 2H-chromen-2-one derivatives have been synthesized and tested against bacterial cultures such as Staphylococcus aureus, Escherichia coli, and Bacillus cereus. These studies have shown that specific substitutions can lead to significant antibacterial activity.

Similarly, a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives exhibited in vitro activity against a range of Gram-negative and Gram-positive bacteria, with some derivatives showing minimum inhibitory concentration (MIC) values between 1.56 and 6.25 μg/mL. nih.gov Halogenated 3-nitro-2H-chromenes have also been identified as potent antibacterial agents against multidrug-resistant strains of S. aureus and S. epidermidis, with MIC values as low as 1–8 μg/mL for tri-halogenated derivatives. nih.gov

Compound ClassBacterial StrainsActivity/MIC ValuesReference
2H-Chromen-2-one derivativesStaphylococcus aureus, Escherichia coli, Bacillus cereusBacteriostatic and bactericidal activity reported tbzmed.ac.ir
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivativesGram-negative and Gram-positive bacteriaMIC values between 1.56 and 6.25 μg/mL nih.gov
Tri-halogenated 3-nitro-2H-chromenesMultidrug-resistant S. aureus and S. epidermidisMIC values of 1–8 μg/mL nih.gov

The antifungal properties of chromene derivatives have been evaluated, particularly against Candida albicans, a common fungal pathogen. mdpi.com Certain novel pyrimidinyl chromenone derivatives have demonstrated strong antimicrobial activity against C. albicans. tbzmed.ac.ir Additionally, a study on 1H-1,2,4-triazole functionalized chromenols found that some of these compounds were more active than the reference drugs ketoconazole (B1673606) and bifonazole, with MIC values ranging from 22.1–184.2 µM for the most active compound. nih.gov However, a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives showed poor MIC values against C. albicans. nih.gov

Compound ClassFungal StrainActivity/MIC ValuesReference
Pyrimidinyl chromenone derivativesCandida albicansStrong antimicrobial activity reported tbzmed.ac.ir
1H-1,2,4-triazole functionalized chromenolsVarious fungi including C. albicansMIC values of 22.1–184.2 µM for the most active compound nih.gov
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivativesCandida albicansPoor MIC values reported nih.gov

The mechanisms through which chromene derivatives exert their antimicrobial effects are varied. For antifungal action, molecular docking studies on some chromenol derivatives suggest the inhibition of C. albicans sterol 14α-demethylase (CYP51) as a putative mechanism. nih.gov This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. General antibacterial mechanisms of natural compounds can include inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with cellular energy generation, damage to nucleic acid synthesis, and disruption of protein synthesis. ekb.eg For some monoterpenes, their antimicrobial action is related to their lipophilic nature, which allows them to interact with the microbial cell membrane. ias.ac.in

Anticancer and Antitumor Research

Chromene derivatives have been extensively investigated for their potential as anticancer agents, with numerous studies reporting on their cytotoxicity against various tumor cell lines and their ability to interfere with processes crucial for tumor growth, such as angiogenesis.

A wide array of chromene and coumarin derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against human tumor cell lines. For instance, a series of 3-(coumarin-3-yl)-acrolein derivatives displayed remarkable inhibitory activity towards cancer cells with low cytotoxicity to normal cells. nih.gov Specifically, compounds within this series were found to be potent against A549 (lung carcinoma) and KB (oral epidermoid carcinoma) cells. nih.gov

Novel indole-tethered chromene derivatives have shown good cytotoxic properties against A549, PC-3 (prostate carcinoma), and MCF-7 (breast carcinoma) cell lines, with some derivatives exhibiting IC50 values ranging from 7.9 to 9.1 µM. mdpi.com Furthermore, certain chromene/ tbzmed.ac.irtbzmed.ac.irnih.govtriazole hybrid derivatives demonstrated outstanding activity against MCF-7, PC-3, and HeLa (cervical cancer) cell lines, with IC50 values in the low micromolar range. researchgate.net Some 4H-chromenes have also been reported to have high in vitro cytotoxic activity against HepG-2 (liver carcinoma), HCT-116 (colon carcinoma), and MCF-7 cell lines. orientjchem.org

Compound ClassCell LinesIC50 ValuesReference
3-(Coumarin-3-yl)-acrolein derivativesA549, KB0.70 ± 0.05 µM (A549), 0.39 ± 0.07 µM (KB) for the most potent compounds nih.gov
Indole-tethered chromene derivativesA549, PC-3, MCF-77.9 to 9.1 µM for the most potent derivatives mdpi.com
Chromene/ tbzmed.ac.irtbzmed.ac.irnih.govtriazole hybrid derivativesMCF-7, PC-3, HeLa2.67 ± 0.03 µM (MCF-7), 3.13 ± 0.03 µM (PC-3), 3.05 ± 0.05 µM (HeLa) for the most active compound researchgate.net
4H-Chromene derivativesHepG-2, HCT-116, MCF-7IC50 values in the µg/mL range reported orientjchem.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several chromene derivatives have been shown to possess anti-angiogenic properties. For example, certain novel chromene compounds have demonstrated potent anti-angiogenic activity by inhibiting the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) in vitro. nih.gov This effect was observed in a concentration-dependent manner, with a significant reduction in tube formation at micromolar concentrations. nih.gov

Derivatives of 4-aryl-4H-chromenes have also been investigated for their anti-angiogenesis effects, with some compounds causing complete suppression of angiogenesis at concentrations as low as 1.6 µg/ml (4.196 µM). tbzmed.ac.irtbzmed.ac.ir A study on (E)-3-(3-methoxyphenyl)propenoic acid, a compound with a similar propenoic acid moiety, demonstrated its potential as an anti-angiogenesis inhibitor, showing a decrease in endothelial cell growth in the chorioallantois membrane of embryonated chicken eggs. nih.govunair.ac.idnih.gov

An extensive review of scientific literature was conducted to gather information specifically on the chemical compound this compound, in accordance with the provided outline. Despite a thorough search using both the chemical name and its CAS number (371253-43-9), no specific data was found regarding its in vitro biological activity or pharmacological pathways in the requested areas.

The search for information on the compound's potential to inhibit key signaling pathways, such as KRAS/Wnt, its antineoplastic mechanisms, antioxidant properties (including free radical scavenging and inhibition of lipid peroxidation), and its enzyme inhibition capabilities did not yield any relevant results for this specific molecule.

Therefore, this article cannot be generated as there is no available research data for "this compound" corresponding to the outlined sections on its biological and pharmacological activities. The strict adherence to focusing solely on this compound, as per the instructions, prevents the inclusion of information on related or derivative compounds.

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Isoform Selectivity (e.g., CA IX, CA XII)

Direct inhibitory data for this compound against carbonic anhydrase isoforms is not readily found in the current body of scientific literature. However, extensive research has been conducted on the related class of coumarin (2H-chromen-2-one) derivatives, which act as a novel class of CA inhibitors. unifi.itacs.org

Coumarins function as prodrug inhibitors; they are hydrolyzed by the esterase activity within the CA active site to their corresponding 2-hydroxy-cinnamic acids. nih.gov This hydrolysis product then binds at the entrance of the active site cavity, a region with high amino acid variability among different CA isoforms. nih.gov This unique mechanism of action contributes to the isoform-selective inhibition observed with many coumarin derivatives. nih.gov

Notably, many natural and synthetic coumarins show selective inhibition against the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. nih.govnih.govmdpi.com This selectivity is a desirable trait for potential anticancer agents, as non-selective inhibition can lead to off-target effects. For instance, a series of coumarin and psoralen (B192213) analogues were found to be inactive against hCA I and II but exhibited inhibitory activity against hCA IX and XII in the low micromolar to nanomolar range. nih.gov

Table 1: Inhibitory Activity of Selected Coumarin Derivatives against Carbonic Anhydrase Isoforms

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM)
Coumarin-Psoralen Analog 51 >10,000 >10,000 23.6 446.6
Coumarin-Psoralen Analog 52 >10,000 >10,000 122.8 56.6
Coumarin-Psoralen Analog 53 >10,000 >10,000 89.7 72.5
Coumarin-Psoralen Analog 55 >10,000 >10,000 94.7 9.3
Coumarin-Psoralen Analog 56 >10,000 >10,000 23.0 9.1
Coumarin-Psoralen Analog 57 >10,000 >10,000 17.5 9.4
Coumarin-Psoralen Analog 58 >10,000 >10,000 17.7 7.4

Data sourced from Melis et al., as cited in a review on natural coumarin inhibitors. nih.gov

Cysteine Protease Inhibition (e.g., Falcipain-2)

Specific data on the inhibition of the cysteine protease Falcipain-2 by this compound is not available in the reviewed literature. However, research into related structures provides some insight. A study on coumarin-containing pyrazoline derivatives identified compounds with inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov A docking study suggested that these compounds may bind to the active site of Falcipain-2, a key cysteine protease involved in the degradation of hemoglobin by the parasite. nih.govresearchgate.net

One of the most active compounds from this study, 3-(1-benzoyl-5-(4-flurophenyl)-4,5-dihydro-1H-pyrazol-3yl)-7-(diethyamino)-2H-chromen-2-one (C-14), demonstrated an IC50 of 4.21 µg/ml against P. falciparum. nih.gov This suggests that the coumarin scaffold, when appropriately functionalized, can be a component of molecules targeting Falcipain-2.

Aldose Reductase (ALR) Inhibition

While direct studies on this compound as an aldose reductase inhibitor are not documented, the broader class of chromene derivatives has been investigated for this activity. nih.gov Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. nih.gov

A novel series of amino acid conjugates of chromene-3-imidazoles were designed and synthesized, showing in vitro ALR2 inhibitory activity with IC50 values ranging from 0.031 to 4.29 µM. nih.gov This indicates that the chromene nucleus can serve as a scaffold for potent aldose reductase inhibitors.

Table 2: Aldose Reductase Inhibitory Activity of Chromene-3-Imidazole Amino Acid Conjugates

Compound ID IC50 (µM)
13a 0.89 ± 0.32
13b 1.21 ± 0.45
14a 0.54 ± 0.11
14b 0.98 ± 0.23
15a 0.098 ± 0.012
15b 0.24 ± 0.045
15c 0.065 ± 0.009
15d 0.042 ± 0.005
15e 0.031 ± 0.082

Data represents a selection of compounds from the study by S. R. G. B. et al. nih.gov

Structure-Activity Relationship (SAR) and Ligand Design Principles

The development of effective enzyme inhibitors based on the chromene scaffold is guided by an understanding of their structure-activity relationships.

For Carbonic Anhydrase inhibition , the SAR of coumarins is unique due to their mechanism of action. The nature and position of substituents on the coumarin ring significantly influence the inhibitory properties. nih.gov Since the inhibition proceeds via hydrolysis to a 2-hydroxy-cinnamic acid, bulky substituents in the 3-position of the coumarin ring are generally associated with poor or no CA inhibition. nih.gov The selectivity for different CA isoforms is dictated by the interactions of the substituents on the resulting 2-hydroxy-cinnamic acid with the variable amino acid residues at the entrance of the active site. nih.govnih.gov

In the context of Aldose Reductase inhibition , studies on 4-oxo-4H-chromen-2-carboxylic acids and related flavonoids have provided insights into their SAR. nih.gov For the chiral 2H-chromene-N-imidazolo-amino acid conjugates, the specific amino acid conjugated and the substitutions on the chromene ring were critical for potent inhibition. nih.gov The in silico and biochemical studies of these compounds confirmed that specific structural features led to high inhibitory activity and selectivity against aldehyde reductase (ALR1). nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Modifications for Enhanced Bioactivity

The chromene scaffold is a versatile template for synthetic modification, offering numerous avenues to enhance the bioactivity of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid. nih.gov Medicinal chemistry strategies can be systematically applied to optimize its pharmacological properties. The high lipophilicity of many chromene derivatives facilitates their penetration of cell membranes, which can enhance their druggability. researchgate.net

Key synthetic modifications could include:

Functionalization of the Chromene Ring: Introduction of various substituents, such as halogens, hydroxyl groups, or methoxy (B1213986) groups, onto the benzene (B151609) portion of the chromene ring can significantly influence the molecule's electronic properties and its interactions with biological targets.

Modification of the Prop-2-enoic Acid Side Chain: Alterations to the carboxylic acid moiety, such as esterification or amidation, could improve pharmacokinetic properties like absorption and distribution. These modifications can also influence the compound's binding affinity to target proteins.

Hybrid Molecule Synthesis: Combining the chromene scaffold with other known bioactive pharmacophores is a promising strategy. For instance, creating hybrid molecules with moieties known to possess anticancer or anti-inflammatory properties could lead to synergistic therapeutic effects. mdpi.com The concept of molecular hybridization has been recognized as an effective approach in promoting drug discovery. mdpi.com

Modification Strategy Potential Enhancement Example from Chromene/Coumarin (B35378) Literature
Introduction of electron-withdrawing groups on the chromene ringIncreased potency against cancer cell linesHalogenated aryl functional groups showed superior activity in some chromene derivatives. nih.gov
Conversion of the carboxylic acid to an ester or amideImproved cell permeability and oral bioavailabilityEsterification of related compounds to improve pharmacokinetic profiles.
Hybridization with a sulfonamide moietyEnhanced anticancer activity through multi-target inhibitionChromene-sulfonamide hybrids have shown potent antiproliferative activity. mdpi.com
Introduction of a nitrile functional groupPotent antitumor activitiesMolecules with nitrile functional moieties have been investigated in cancer therapeutics research. nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the drug discovery and development process for this compound. These methods can provide valuable insights into the compound's mechanism of action and guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of chromene derivatives and their biological activity. nih.gov This can help identify the key structural features that are essential for the desired therapeutic effect. For a series of 4-aryl-4H-chromenes, 2D autocorrelation descriptors and dipole moments were found to be important structural parameters influencing their apoptosis-inducing activity. nih.gov

Molecular Docking: This technique can predict the binding orientation and affinity of this compound to the active site of a biological target. nih.gov Molecular docking studies on other chromene derivatives have successfully predicted their binding to targets like tubulin and various kinases. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between the compound and its target protein over time, offering deeper insights into the stability of the complex and the mechanism of inhibition.

Computational Method Application Predicted Outcome
QSARCorrelate structural features of analogs with their bioactivity.Identification of key pharmacophoric features for optimal activity. nih.gov
Molecular DockingPredict the binding mode and affinity to specific protein targets.Elucidation of potential mechanisms of action and key binding interactions. nih.govrsc.org
Molecular DynamicsSimulate the dynamic behavior of the ligand-protein complex.Assessment of the stability of binding and conformational changes.
ADMET PredictionIn silico prediction of absorption, distribution, metabolism, excretion, and toxicity.Early assessment of the compound's drug-like properties.

Investigation of Unexplored Biological Targets and Pathways

The diverse biological activities reported for chromene derivatives suggest that this compound may interact with a variety of biological targets and pathways. researchgate.netnih.gov While some chromenes are known to induce apoptosis and cell cycle arrest in cancer cells, further research could uncover novel mechanisms of action. nih.gov

Potential areas for investigation include:

Kinase Inhibition: Many chromene derivatives have been shown to inhibit various protein kinases that are implicated in cancer and inflammatory diseases. Investigating the effect of this compound on a panel of kinases could reveal novel therapeutic targets. Some 4-Aryl-4H-chromene-3-carbonitrile derivatives have been reported to effectively inhibit Src kinases. nih.gov

Epigenetic Modifications: Exploring the potential of this compound to modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), could open up new avenues for cancer therapy.

Neurodegenerative Diseases: Given that some chromene derivatives have shown potential in the management of neurological illnesses like Alzheimer's disease, investigating the neuroprotective effects of this compound is a worthwhile pursuit. researchgate.net

Antimicrobial Activity: The chromene scaffold is present in many compounds with antimicrobial properties. Screening this compound against a panel of bacteria and fungi could identify potential applications in infectious diseases. islandarchives.ca

Development of Targeted Delivery Strategies (Conceptual)

The therapeutic efficacy of this compound could be significantly enhanced through the development of targeted delivery strategies. As an organic acid, it may face challenges with poor water solubility, which can limit its bioavailability. nih.gov

Conceptual delivery strategies could include:

pH-sensitive Nanoparticles: Encapsulating the compound in pH-sensitive nanoparticles could allow for its targeted release in the slightly acidic tumor microenvironment, thereby increasing its concentration at the site of action and reducing systemic toxicity.

Liposomal Formulations: Liposomes can encapsulate both hydrophilic and hydrophobic drugs and can be surface-modified with targeting ligands to direct them to specific cells or tissues.

Polymeric Micelles: These are nanosized core-shell structures that can solubilize poorly water-soluble drugs. Polymeric micelles can be designed to target specific receptors that are overexpressed on cancer cells. acs.org

Prodrug Approach: Converting the carboxylic acid group into a prodrug moiety that is cleaved by specific enzymes at the target site can improve the drug's pharmacokinetic profile and target selectivity.

Delivery Strategy Mechanism Potential Advantage
pH-sensitive NanoparticlesDrug release is triggered by the lower pH of the tumor microenvironment.Enhanced tumor-specific drug delivery and reduced off-target effects.
Antibody-Drug ConjugatesThe compound is linked to an antibody that specifically targets a tumor antigen.Highly specific delivery to cancer cells, minimizing damage to healthy tissues.
Liposomal EncapsulationThe drug is contained within a lipid bilayer vesicle.Improved solubility, prolonged circulation time, and potential for passive targeting.
Polymeric MicellesThe drug is encapsulated within the hydrophobic core of the micelle.Increased solubility and stability of the drug. acs.org

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid in synthetic samples?

  • Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and conjugated system geometry. High-performance liquid chromatography (HPLC) with UV detection can assess purity, while mass spectrometry (MS) validates molecular weight. Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities .

Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?

  • Methodological Answer: Optimize reaction parameters such as temperature, catalyst loading (e.g., palladium-based catalysts for cross-coupling steps), and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates to identify byproduct formation stages. Purification techniques like recrystallization or column chromatography should be tailored to the compound’s solubility profile .

Q. What chromatographic methods are suitable for purity assessment?

  • Methodological Answer: Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is effective for separating polar impurities. Validate the method using spiked samples with known degradation products. For rapid screening, gas chromatography (GC) may be applicable if the compound is volatile under derivatization conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on the compound’s reactivity in different solvent systems?

  • Methodological Answer: Perform controlled kinetic studies in solvents of varying polarity (e.g., DMSO vs. THF) while maintaining consistent temperature and concentration. Use ultraviolet-visible (UV-Vis) spectroscopy to track reaction progress and compare rate constants. Address contradictions by replicating experiments under inert atmospheres to rule out oxidative side reactions .

Q. How should stability studies account for potential degradation products under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability testing at elevated temperatures (40–60°C) and humidity levels (75% RH) to simulate long-term storage. Analyze degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare with stress-test data (e.g., exposure to light, acidic/basic conditions). Implement continuous cooling during experiments to mitigate organic degradation artifacts .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer: Employ molecular docking simulations (e.g., AutoDock Vina) to model interactions with enzymes or receptors, focusing on the chromen ring’s π-π stacking potential. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Use quantitative structure-activity relationship (QSAR) models to correlate structural features (e.g., electron-withdrawing groups) with bioactivity .

Notes on Experimental Design and Data Analysis

  • Data Contradiction Analysis: When conflicting results arise (e.g., variable biological activity), apply multivariate statistical tools like principal component analysis (PCA) to identify confounding factors (e.g., impurities, solvent residues) .
  • Reproducibility: Document reaction conditions (e.g., stirring rate, inert gas flow) in detail to ensure replicability. Use internal standards in spectroscopic analyses to normalize instrument variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.